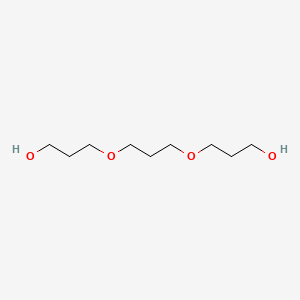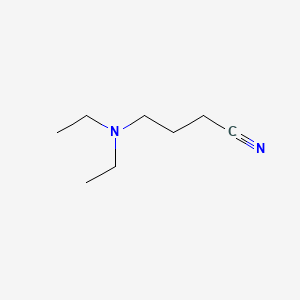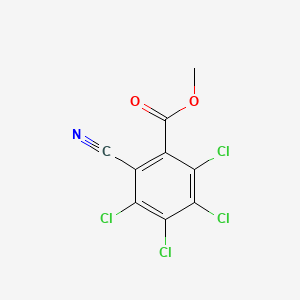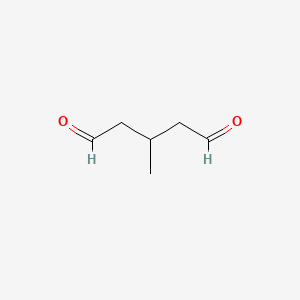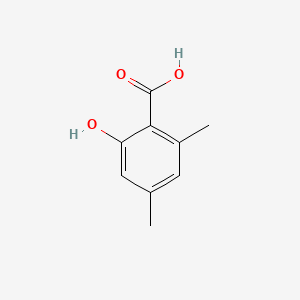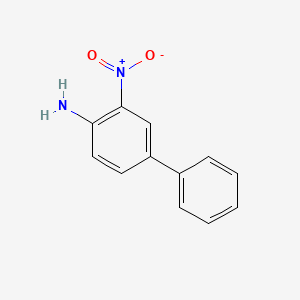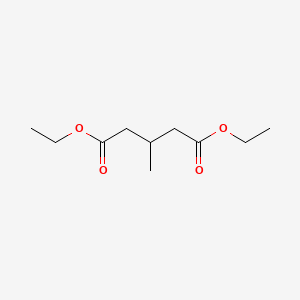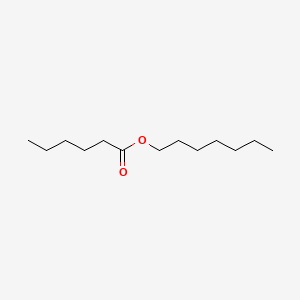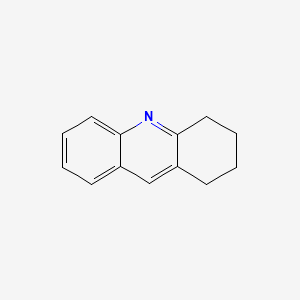
1,2,3,4-四氢喹啉
描述
1,2,3,4-Tetrahydroacridine, also known as Tacrine, is a compound that has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . It has a molecular formula of C13H13N .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroacridine derivatives has been widely studied. The starting material, acridine hydrazide, could be prepared through the interaction between cyclohexanone and anthranilic acid, then chlorination of the product, then condensation of the last compound with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroacridine is characterized by its three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The average mass is 183.249 Da and the monoisotopic mass is 183.104797 Da .
Chemical Reactions Analysis
Acridine derivatives, including 1,2,3,4-Tetrahydroacridine, are well known as DNA intercalates. Due to their polycyclic planar structure, acridine and its derivatives intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs, resulting in DNA cross links and strand breaks .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydroacridine include an average mass of 183.249 Da and a monoisotopic mass of 183.104797 Da .
科学研究应用
Alzheimer’s Disease Treatment
- Scientific Field: Pharmacology
- Application Summary: Tacrine was the first acridine-based drug to be clinically authorized for the treatment of Alzheimer’s disease .
- Results or Outcomes: Tacrine has been effective in the treatment of Alzheimer’s disease, but its use has been limited due to its side effects, particularly liver toxicity .
Antimicrobial Agents
- Scientific Field: Microbiology
- Application Summary: Acridine derivatives, such as Acriflavine and Proflavine, have been identified as potent anti-bacterial agents and are still used as effective disinfectants and anti-bacterials today .
- Methods of Application: These drugs work by intercalating into double-stranded DNA, which is facilitated by charge transfer and π-stacking interactions .
- Results or Outcomes: The intercalation of these drugs into DNA causes the helical structure to unwind, inhibiting the function of the DNA and thus the growth of the bacteria .
Organic Electronics
- Scientific Field: Organic Electronics
- Application Summary: π-conjugated organic molecules like acridines have become substances with a great impact on several cutting-edge fields such as organic electronics .
- Methods of Application: Acridines, due to their strong electron donating capacity and interesting optoelectronic properties, are used in the field of organic light-emitting diodes .
- Results or Outcomes: Acridines have shown promising results in the field of organic electronics, particularly in the development of organic light-emitting diodes .
Cancer Treatment
- Scientific Field: Oncology
- Application Summary: Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer .
- Methods of Application: The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .
- Results or Outcomes: It is critical to investigate how acridine derivatives function in cancer treatment. Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Pigments and Dyestuffs
- Scientific Field: Chemistry
- Application Summary: Acridine derivatives were initially used as pigments and dyestuffs .
- Results or Outcomes: The use of acridine derivatives as pigments and dyestuffs has been successful, but the specific outcomes can vary depending on the specific application .
Corrosion Inhibitors
- Scientific Field: Materials Science
- Application Summary: Acridine has been found to be promising as a corrosion inhibitor .
- Methods of Application: The specific methods of application can vary depending on the type of metal and the corrosive media .
- Results or Outcomes: Acridines and their analogs could be an appropriate answer in the wake of recent surges to find efficient and non-toxic corrosion inhibitors .
Cholinesterase Inhibitor
- Scientific Field: Pharmacology
- Application Summary: Tacrine hydrochloride hydrate is a well-known cholinesterase inhibitor commonly used in pharmacological studies .
- Results or Outcomes: The use of Tacrine as a cholinesterase inhibitor has been successful, but the specific outcomes can vary depending on the specific application .
Alzheimer’s Disease Drug Development
- Scientific Field: Pharmacology
- Application Summary: Highly potent, selective, and low-cost bis-tetrahydroaminacrine inhibitors of acetylcholinesterase are being developed for treating Alzheimer’s disease .
- Results or Outcomes: The development of these inhibitors is ongoing, and the specific outcomes can vary depending on the specific application .
未来方向
There is a growing interest in the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
属性
IUPAC Name |
1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBYRTSOWREATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954586 | |
| Record name | 1,2,3,4-Tetrahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroacridine | |
CAS RN |
3295-64-5, 69577-70-4 | |
| Record name | 1,2,3,4-Tetrahydroacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3295-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069577704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

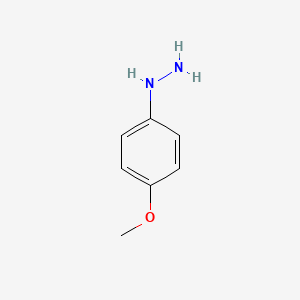
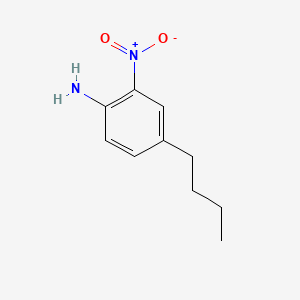
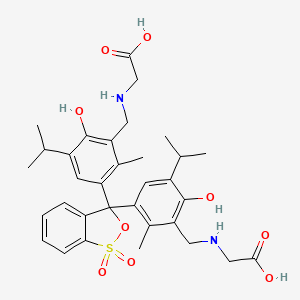
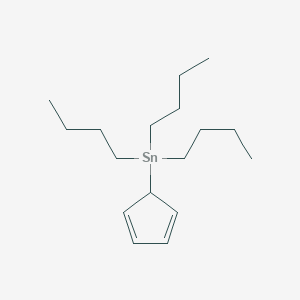
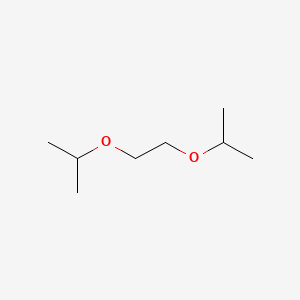
![2-[(o-Nitrophenyl)azo]acetoacetanilide](/img/structure/B1593778.png)
